N-(furan-2-ylmethyl)-1-methylpyrrolidin-3-amine
Description
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-12-5-4-9(8-12)11-7-10-3-2-6-13-10/h2-3,6,9,11H,4-5,7-8H2,1H3 |
InChI Key |
IQFNHLLLTYVBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)NCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Furfural with 1-Methylpyrrolidin-3-amine
One of the most direct and widely reported methods for synthesizing N-(furan-2-ylmethyl)-1-methylpyrrolidin-3-amine is via reductive amination of furfural (furan-2-carbaldehyde) with 1-methylpyrrolidin-3-amine. This approach leverages the aldehyde functionality of furfural and the primary or secondary amine group of the pyrrolidine derivative to form an imine intermediate, which is subsequently reduced to the desired amine.
- Reaction components: Furfural and 1-methylpyrrolidin-3-amine.
- Catalysts and reductants: Commonly used reductants include formic acid (as a hydrogen donor), molecular hydrogen with metal catalysts (e.g., Au/TiO2), or hydride donors.
- Reaction conditions: Mild temperatures (room temperature to 60 °C), often in methanol or other polar solvents.
- Advantages: One-pot synthesis, high atom economy, and avoidance of isolating intermediates.
- Yields: Reported yields for analogous furan-2-ylmethyl amines range from 56% to over 90% depending on catalyst and conditions.
This method is supported by studies demonstrating tandem reactions involving reduction of nitro compounds to amines and subsequent reductive amination with furfural, as well as the use of formic acid as a reductant in methanol solvent systems, achieving high yields and selectivity.
Aminomethylation of Alkynyl Amines and Carbocyclization
Synthesis of pyrrolidine derivatives, including methyl-substituted analogues, can be achieved via aminomethylation of alkynyl amines followed by carbocyclization catalyzed by titanium isopropoxide and organomagnesium reagents.
- Procedure: Terminal alkynes undergo aminomethylation with formaldehyde and secondary amines under copper catalysis, followed by Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization.
- Outcome: This method yields 3-methylpyrrolidine derivatives with potential for further functionalization.
- Application: While this route is more complex and indirect, it provides a synthetic strategy to access the pyrrolidine core with methyl substitution, which can subsequently be modified to introduce the furan-2-ylmethyl group.
Coupling and Amide Formation Approaches
Though less directly related, methods involving coupling of furan-containing acids with amines under peptide coupling conditions (e.g., using HBTU, DCC, NHS) have been reported for related furan-amine compounds. These methods typically involve:
- Activation of carboxylic acid derivatives of furan compounds.
- Coupling with amines such as 1-methylpyrrolidin-3-amine.
- Purification by chromatographic methods.
This approach is more relevant for amide derivatives rather than simple N-alkyl amines but indicates the versatility of furan-containing building blocks.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Catalysts/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | Furfural + 1-methylpyrrolidin-3-amine | Au/TiO2 catalyst, formic acid, MeOH, 25-60 °C | 56–94 | One-pot, mild conditions, high yield | Requires catalyst, sensitive to conditions |
| Aminomethylation with Orthoesters | Furan-2(3H)-one + orthoester + amine | One-pot, mild heating | Moderate | Efficient C–N bond formation | More suited for furan-2(3H)-ones |
| Aminomethylation & Carbocyclization | Alkynyl amines + formaldehyde + Ti(O-iPr)4 + EtMgBr | Copper catalysis, organometallic reagents | Variable | Access to methylpyrrolidine cores | Multi-step, complex setup |
| Peptide Coupling | Furan carboxylic acid + amine | HBTU, DCC, NHS, DMF, RT | 64–75 | Well-established, selective | Produces amides, not direct alkyl amines |
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various N-substituted pyrrolidine derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-1-methylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Tetrazole Derivatives (8a): These compounds replace the pyrrolidine core with a tetrazole ring, enhancing hydrogen-bonding capacity and metabolic stability. X-ray crystallography confirmed their monoclinic crystal systems, which may influence solubility and bioavailability .
- The high synthesis yield (81%) using Ti(O-iPr)₄/EtMgBr catalysis highlights efficient methodology .
- Thiourea Derivatives (8b): These lack the pyrrolidine ring but retain the furan-2-ylmethyl group. Their non-centrosymmetric P2₁ space group (via X-ray) suggests distinct packing behaviors compared to tetrazole analogues .
Table 2: Antimicrobial and Cytotoxic Profiles of Analogues
Key Observations :
- Tetrazole Derivatives : Compound 6 exhibited potent activity (MIC = 4 µg/mL) against hospital-acquired S. epidermidis, attributed to its tetrazole scaffold’s ability to disrupt bacterial membranes .
- Metal Complexes : Co(II) and Cu(II) complexes of pyrrole-derived amines showed enhanced antimicrobial effects compared to free ligands, though cytotoxicity remained low (>100 µM IC₅₀) .
- Thiourea vs. Tetrazole : Thiourea derivatives (8b) underperformed relative to tetrazoles (8a), likely due to reduced hydrogen-bonding capacity and metabolic instability .
Pharmacophore and Computational Insights
- Pharmacophore Model : A model derived from tetrazole and thiourea derivatives identified three critical features: (1) aromatic furan ring, (2) hydrogen-bond acceptor (tetrazole N), and (3) hydrophobic substituents (e.g., 4-chlorophenyl). These elements correlate with enhanced antimicrobial activity .
- In Silico Predictions : Molecular docking studies suggest that the furan-2-ylmethyl group improves target binding via π-π stacking with bacterial enzyme active sites .
Biological Activity
N-(furan-2-ylmethyl)-1-methylpyrrolidin-3-amine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound consists of a furan ring and a methyl-substituted pyrrolidine ring. The molecular formula is with a molecular weight of approximately 180.25 g/mol. The furan moiety contributes to the compound's aromatic properties, while the pyrrolidine ring enhances its reactivity, making it a candidate for various therapeutic applications.
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets, including enzymes and receptors. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring is capable of forming hydrogen bonds with amino acid side chains. These interactions may modulate various biological pathways, leading to therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Various studies have evaluated its efficacy against different bacterial strains and fungi. For example, it has shown promising results in inhibiting the growth of pathogenic bacteria, suggesting potential applications in treating infections.
Anticancer Properties
In addition to its antimicrobial activity, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to interact with specific cancer-related molecular targets contributes to its potential as an anticancer agent .
Inhibition of MAO Enzymes
One notable study assessed the inhibitory effects of related compounds on monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter metabolism. The compound N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), a derivative of this compound, demonstrated selective inhibition of MAO-B with an IC value of 5.16 ± 0.86 μM. This selectivity is crucial for developing treatments for neurological disorders .
Structure–Activity Relationship Studies
Research has also focused on the structure–activity relationships (SAR) of furan-pyrrolidine derivatives to optimize their biological activities. Modifications to the core structure have been evaluated to enhance potency against specific targets, particularly in anticancer applications .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to this compound and their key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(furan-2-ylmethyl)-2-methoxypyridin-3-amine | C | Explored for antimicrobial activity |
| 1-(Furan-2-ylmethyl)pyrrolidin-3-amine | C | Studied for similar biological effects |
| N-(furan-2-carboxymethyl)-1-methylpyrrolidin-3-amine | C | Potential applications in drug design |
Q & A
Q. What are the optimized synthetic routes for N-(furan-2-ylmethyl)-1-methylpyrrolidin-3-amine, and how do reaction conditions influence yield?
The compound can be synthesized via reductive amination using catalysts like Pd/NiO under hydrogen atmospheres. For example, a protocol adapted from similar furan-containing amines involves reacting furan-2-carbaldehyde with 1-methylpyrrolidin-3-amine in the presence of Pd/NiO (1.1 wt%) at 25°C for 10 hours, achieving yields >90% after purification by column chromatography . Key variables include catalyst loading, solvent choice (e.g., DCM or ethanol), and inert gas purging to prevent oxidation.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the amine and furan moieties, with characteristic shifts observed for pyrrolidine protons (δ 2.5–3.5 ppm) and furan aromatic protons (δ 6.2–7.4 ppm) . High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds ensures batch consistency. Mass spectrometry (HRMS-ESI) validates molecular weight (e.g., m/z 194.15 [M+H]⁺) .
Q. How can researchers conduct initial biological activity screening for this compound?
Use cell-based assays like MTT to test cytotoxicity against cancer cell lines (e.g., A549, HeLa) and normal cells (e.g., HL7702) to assess selectivity. For example, derivatives of this scaffold showed IC₅₀ values <10 µM in EGFR-overexpressing cells but minimal toxicity in normal cells . Dose-response curves and comparative controls (e.g., gefitinib for EGFR inhibition) are critical for validation.
Advanced Research Questions
Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance target affinity?
Modifications at the pyrrolidine nitrogen (e.g., alkylation) or furan substitution (e.g., introducing electron-withdrawing groups) can optimize binding to targets like EGFR. In one study, adding a 2-methoxyphenoxyethyl group improved anticancer activity by 40% compared to the parent compound . Computational docking (e.g., AutoDock Vina) helps predict interactions with kinase domains.
Q. How do researchers evaluate monoamine oxidase (MAO) inhibition potential, and what mechanistic insights are derived?
MAO-A/MAO-B inhibition assays using human recombinant enzymes and kynuramine as a substrate quantify IC₅₀ values. For example, propargylamine analogs of this compound showed MAO-B selectivity (IC₅₀ = 0.2 µM), linked to neuroprotective effects via reduced dopamine catabolism . Follow-up studies should assess brain permeability and in vivo enzyme activity in rodent models.
Q. What in vivo models are suitable for testing therapeutic efficacy, and how are pharmacokinetic parameters optimized?
Xenograft models (e.g., nude mice implanted with A549 tumors) evaluate tumor growth inhibition. Pharmacokinetic studies in rats reveal bioavailability challenges due to rapid hepatic metabolism; prodrug strategies (e.g., acetylating the amine) or nanoparticle encapsulation improve plasma half-life .
Q. How is target selectivity assessed against off-pathway enzymes or receptors?
Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) identify off-target effects. For instance, a derivative showed >100-fold selectivity for EGFR over HER2, reducing cardiotoxicity risks . Radioligand binding assays (e.g., for GPCRs) further confirm specificity.
Q. How can conflicting data on synthetic yields (e.g., 70% vs. 95%) be resolved?
Contradictions often arise from impurities in starting materials or variations in catalyst activation. Replicating protocols with rigorous argon purging (to prevent Pd/NiO deactivation) and optimizing chromatography gradients (e.g., DCM:MeOH ratios) can standardize yields .
Q. What computational approaches guide the design of derivatives with improved pharmacokinetic profiles?
QSAR models predict logP and solubility, while molecular dynamics simulations assess stability in lipid bilayers. For example, reducing the compound’s topological polar surface area (<90 Ų) enhances blood-brain barrier penetration .
Q. Are there synergies observed when combining this compound with other therapeutics?
Combination studies with cisplatin or paclitaxel in lung cancer models showed additive effects, reducing IC₅₀ by 50% . Mechanistic studies (e.g., Western blotting for apoptosis markers like caspase-3) validate enhanced efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
